2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate
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Overview
Description
2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of 2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-oxopyrrolidine with ethyl butyrate under specific reaction conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the compound may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohol derivatives .
Scientific Research Applications
2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, the compound is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents . Additionally, it has applications in the industry as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit the activity of certain kinases or interfere with cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . Other similar compounds include pyrrolizines and prolinol derivatives, which also exhibit diverse biological activities and are used in various scientific research applications .
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
[(2E)-2-(1-methyl-3-oxopyrrolidin-2-ylidene)ethyl] butanoate |
InChI |
InChI=1S/C11H17NO3/c1-3-4-11(14)15-8-6-9-10(13)5-7-12(9)2/h6H,3-5,7-8H2,1-2H3/b9-6+ |
InChI Key |
HDTXJPCAZSMFGT-RMKNXTFCSA-N |
Isomeric SMILES |
CCCC(=O)OC/C=C/1\C(=O)CCN1C |
Canonical SMILES |
CCCC(=O)OCC=C1C(=O)CCN1C |
Origin of Product |
United States |
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